3-(2,5-Dimethyl-1-pyrrolyl)phenol

Organic Synthesis Paal-Knorr Condensation Yield Comparison

Sourcing the wrong N-aryl-2,5-dimethylpyrrole isomer, such as the 4-hydroxy analog, compromises SAR data and results in near-inactive compounds against M. tuberculosis. 3-(2,5-Dimethyl-1-pyrrolyl)phenol is the validated hit scaffold with a proven 8-fold potency advantage (MIC = 12.5 μg/mL). • Achieves >90% yield via Paal-Knorr condensation for economical scale-up. • Solid-state format ensures accurate robotic handling for parallel library synthesis. • Enables focused lead optimization toward submicromolar antimycobacterial agents.

Molecular Formula C12H13NO
Molecular Weight 187.24 g/mol
CAS No. 97608-33-8
Cat. No. B1333685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,5-Dimethyl-1-pyrrolyl)phenol
CAS97608-33-8
Molecular FormulaC12H13NO
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCC1=CC=C(N1C2=CC(=CC=C2)O)C
InChIInChI=1S/C12H13NO/c1-9-6-7-10(2)13(9)11-4-3-5-12(14)8-11/h3-8,14H,1-2H3
InChIKeyNUXXAUZJUIVRKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2,5-Dimethyl-1-pyrrolyl)phenol: N-Aryl Pyrrole Intermediate


3-(2,5-Dimethyl-1-pyrrolyl)phenol (CAS 97608-33-8) is a specialized research compound that belongs to the N-aryl-2,5-dimethylpyrrole class. Its core structure, C12H13NO (MW 187.24 g/mol), integrates a phenol moiety (3-hydroxy substitution) onto a 2,5-dimethylpyrrole ring . This compound is often utilized as a strategic building block in synthetic chemistry, notably in the synthesis of aliphatic amines and as an intermediate for more complex pyrrolone structures, such as antimalarials .

Substitution Risks for 3-(2,5-Dimethyl-1-pyrrolyl)phenol


The substitution of 3-(2,5-Dimethyl-1-pyrrolyl)phenol with a close analog (e.g., 4-hydroxy isomer, unsubstituted pyrrole, or esterified derivative) without rigorous requalification introduces significant scientific and procurement risk. N-aryl-2,5-dimethylpyrrole derivatives exhibit highly divergent biological and chemical profiles based on subtle changes to the N-aryl substitution pattern. For instance, a simple positional isomerization from the 3-hydroxy to 4-hydroxy configuration (e.g., 4-(2,5-dimethyl-1H-pyrrol-1-yl)phenol) can alter antimicrobial activity from potent bacteriostasis against M. tuberculosis to near inactivity [1]. Furthermore, replacing the phenol group with a carboxylic acid (e.g., N-(3-carboxy-4-hydroxy)phenyl-2,5-dimethylpyrrole) fundamentally shifts the target profile from antimicrobial to HIV-1 gp41 fusion inhibition [2]. Direct substitution without verifying the specific assay performance of 3-(2,5-Dimethyl-1-pyrrolyl)phenol in the intended experimental system will invalidate SAR data and compromise synthetic yields in reactions sensitive to the free phenol nucleophile.

Differentiation Evidence for 3-(2,5-Dimethyl-1-pyrrolyl)phenol


Superior Paal-Knorr Yield

The target compound 3-(2,5-Dimethyl-1-pyrrolyl)phenol (NB-177) is efficiently synthesized via a one-step Paal-Knorr condensation between 2,5-hexanedione and 3-aminophenol. This method yields a reported ~91% isolated yield [1]. In contrast, the synthesis of the closely related but regioisomeric 4-(2,5-dimethyl-1H-pyrrol-1-yl)phenol from 4-aminophenol typically yields approximately 84% under analogous conditions . This 7% yield advantage translates directly to a lower cost per gram in multi-gram scale-ups and a reduction in purification efforts due to a cleaner crude product profile.

Organic Synthesis Paal-Knorr Condensation Yield Comparison

Antimalarial Pyrrolone Building Block

3-(2,5-Dimethyl-1-pyrrolyl)phenol is a specifically cited reactant in the synthetic pathway for generating pyrrolone-based antimalarial agents . In contrast, the isomeric 4-hydroxy variant (4-(2,5-dimethyl-1H-pyrrol-1-yl)phenol) has been studied for direct antimicrobial activity against mycobacteria but has not been cited in antimalarial pyrrolone synthesis . The meta-hydroxyl orientation on the phenyl ring of the target compound dictates the regiochemistry of subsequent cyclizations to form pyrrolones, whereas the para-isomer would lead to regioisomeric products with unknown biological activity. This specific application use-case makes the 3-hydroxy isomer the only appropriate substrate for researchers working on this antimalarial scaffold.

Antimalarial Chemistry Pyrrolone Synthesis Building Block

Divergent Antimycobacterial Potency

SAR studies of N-aryl-2,5-dimethylpyrroles reveal that the 3-hydroxyphenyl core (the parent of the target compound) serves as an essential minimal scaffold for moderate antimycobacterial activity [1]. Data from a class-level study indicate that the 3-hydroxy analogue (compound 1) exhibited an MIC of 12.5 μg/mL against M. tuberculosis H37Rv, while the para-hydroxy isomer (compound 2) showed an MIC of >100 μg/mL [2]. This 8-fold difference in potency demonstrates that the meta-substitution pattern is critical for initial target engagement. While more elaborated derivatives (e.g., compound 5d) achieve submicromolar activity (MIC = 0.32 μg/mL), the target compound represents the non-toxic, foundational scaffold for further hit-to-lead optimization [3].

Antimycobacterial SAR M. tuberculosis

HIV-1 gp41 Inhibition: Differentiating Factor

While the 2,5-dimethylpyrrole scaffold is present in HIV-1 gp41 fusion inhibitors, the presence of a phenolic -OH group (as in the target compound) instead of a carboxylic acid (-COOH) moiety fundamentally changes the biological activity profile. Compounds N-(3-carboxy-4-hydroxy)phenyl-2,5-dimethylpyrrole (A12) and N-(4-carboxy-3-hydroxyphenyl)-2,5-dimethylpyrrole (NB-2) demonstrate moderate anti-HIV-1 activity by targeting the gp41 hydrophobic pocket [1]. However, the target compound, lacking the essential carboxylic acid group, does not exhibit this specific mechanism. This is a critical differentiation: users seeking HIV entry inhibitors should select A12 or NB-2, while those requiring a non-carboxylic acid, phenol-containing building block for antimycobacterial or synthetic chemistry work should select the target compound.

HIV-1 gp41 Fusion Inhibitor SAR

Solid-State Handling Advantage

3-(2,5-Dimethyl-1-pyrrolyl)phenol is a solid at room temperature, while the closely related structural analog 2,5-Dimethyl-1-phenylpyrrole (lacking the phenol group) is a low-melting solid (MP 51-52°C) or liquid at room temperature [1]. The presence of the polar, hydrogen-bonding phenolic hydroxyl group in the target compound significantly increases its melting point, making it a non-volatile solid that is easier to handle, weigh accurately, and store long-term without the risk of evaporation or leakage associated with liquid analogs. This is a practical advantage in high-throughput screening (HTS) and automated synthesis platforms where accurate solid dispensing is required.

Physical Chemistry Solid Dispensing Handling

Research & Industrial Applications for 3-(2,5-Dimethyl-1-pyrrolyl)phenol


Antitubercular Scaffold Optimization

This compound serves as the validated starting point for hit-to-lead campaigns against drug-resistant M. tuberculosis. As established in Section 3, the 3-hydroxyphenyl scaffold exhibits an 8-fold potency advantage (MIC = 12.5 μg/mL) over the 4-hydroxy isomer (MIC > 100 μg/mL) [1]. Research teams should procure this compound to build focused libraries of N-aryl-2,5-dimethylpyrroles, exploring modifications at the phenol oxygen or the pyrrole C3 position to enhance potency towards the submicromolar activity seen in lead compounds like 5d (MIC = 0.32 μg/mL) [2].

High-Yield Pyrrolone Synthesis

As a commercial building block, 3-(2,5-Dimethyl-1-pyrrolyl)phenol offers a validated 91% synthetic yield via Paal-Knorr condensation [3]. This efficiency supports the economic scale-up of complex molecules, particularly in the synthesis of antimalarial pyrrolones where this specific regioisomer is required . Procurement for parallel medicinal chemistry libraries benefits from the compound's solid physical state, which ensures accurate weighing and robotic handling in automated synthesis workflows [4].

Metal Corrosion Inhibition Studies

Based on class-level evidence for N-aryl-2,5-dimethylpyrroles [5], this compound may be used as a model inhibitor in electrochemical studies of iron corrosion in acidic media. The free phenol group provides an additional site for potential surface adsorption or chelation compared to non-phenolic analogs. This application is relevant for industrial materials science laboratories screening for novel, environmentally friendly corrosion inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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